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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

For researchers, scientists, and drug development professionals, BPR1K871 has emerged as
a promising multi-kinase inhibitor with significant anti-tumor activity across various cancer
models. This guide provides a comprehensive comparison of BPR1K871 with other kinase
inhibitors, supported by experimental data, to validate its therapeutic potential.

BPR1K871 is a quinazoline-based compound that primarily functions as a potent dual inhibitor
of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B.[1][2][3] Its mechanism of
action involves the modulation of key signaling pathways, leading to anti-proliferative effects in
cancer cells.[1][3] This has been demonstrated in both hematological malignancies, such as
acute myeloid leukemia (AML), and solid tumors, including colorectal and pancreatic cancers.

[11[31[4]

Comparative Anti-Proliferative Activity

BPR1K871 has shown superior or comparable anti-proliferative activity against various cancer
cell lines when compared to other established kinase inhibitors. The following tables
summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory
concentration (IC50) values from in vitro studies.

Table 1: Comparative Anti-Proliferative Activity (EC50, nM) in AML Cell Lines
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Data sourced from a study on the discovery of BPR1K871.[1]

Table 2: Kinase Inhibitory Activity (IC50, nM)

Kinase BPR1K871
AURKA 22
AURKB 13
FLT3 19

Data sourced from a study on the development of a synthetic route for BPR1K871.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of BPR1K871 have been validated in vivo using xenograft mouse
models. Intravenous administration of BPR1K871 resulted in significant tumor growth inhibition
in both AML and solid tumor models.
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Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models

Xenograft Model Treatment Tumor Growth Inhibition
] Statistically significant (p <
MOLM-13 (AML) 1, 3, or 10 mg/kg, i.v.
0.05)
] Statistically significant (p <
MV4-11 (AML) 1, 3, or 10 mg/kg, i.v.
0.05)
) Dose-dependent tumor
COLO205 (Colorectal) 3, 10, or 20 mg/kg, i.v. _
regression
] ] ) Dose-dependent tumor
Mia-PaCa2 (Pancreatic) 3, 10, or 20 mg/kg, i.v.

regression

Data sourced from studies on the discovery and in vivo effects of BPR1K871.[1][5]

Signaling Pathway and Mechanism of Action

BPR1K871 exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle
regulation and proliferation. Its dual targeting of FLT3 and Aurora kinases disrupts critical
signaling cascades within cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Potent Anti-Tumor Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579909#validating-bpr1k871-s-anti-tumor-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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